2-cyclopropyl-4,5-dimethyl-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
4-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-12-13(2)19-16(14-3-4-14)20-17(12)22-7-5-21(6-8-22)9-15-10-23-11-18-15/h10-11,14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELOHTGFPXJWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=COC=N3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyclopropyl-4,5-dimethyl-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a pyrimidine derivative notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry, drawing on various research findings and case studies.
Molecular Characteristics
| Property | Data |
|---|---|
| Molecular Formula | C₁₈H₂₅N₅O |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 2549030-06-8 |
| IUPAC Name | This compound |
| InChI Key | HLDPSEWXLNSJEK-UHFFFAOYSA-N |
The compound features a cyclopropyl group, two methyl groups on the pyrimidine ring, and a piperazine moiety substituted with a 1,3-oxazole group. This unique arrangement suggests potential interactions with various biological targets.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of key biochemical pathways.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that derivatives of pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown inhibitory effects on various cancer cell lines, including human lung adenocarcinoma and breast cancer cells .
- Enzyme Inhibition : The compound's piperazine moiety may contribute to its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated that certain derivatives possess IC50 values in the low micromolar range against these enzymes, indicating potential therapeutic applications in treating diseases like Alzheimer's and infections caused by urease-producing bacteria .
- Antimicrobial Activity : Some studies have reported that similar pyrimidine derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess such activity, warranting further investigation .
Comparative Biological Activity Table
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrimidine derivatives | Inhibition of cancer cell proliferation |
| Enzyme Inhibition | Piperazine-based compounds | AChE and urease inhibition |
| Antimicrobial | Similar pyrimidines | Activity against various bacterial strains |
Synthesis and Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Modifications to the structure can enhance its biological activity or alter pharmacokinetic properties.
Synthetic Route Overview
- Formation of the Pyrimidine Core : The initial step involves constructing the pyrimidine ring through cyclization reactions.
- Piperazine Integration : The piperazine moiety is introduced via nucleophilic substitution reactions.
- Oxazole Substitution : Finally, the 1,3-oxazole group is added through condensation reactions.
Scientific Research Applications
Potential Biological Applications
The applications of this compound primarily lie within the realm of medicinal chemistry . Several studies have indicated its potential as a pharmacological agent , particularly in the following areas:
- Antimicrobial Activity : Compounds with similar structural features have shown promising antimicrobial properties. The incorporation of oxazole and piperazine moieties may enhance binding affinities to bacterial targets.
- Anticancer Properties : Research suggests that pyrimidine derivatives can exhibit anticancer activity by interfering with cellular signaling pathways involved in tumor growth and proliferation.
- CNS Activity : The piperazine ring often correlates with neuroactive properties, making this compound a candidate for further exploration in the treatment of neurological disorders.
Synthesis and Mechanism of Action
The synthesis of 2-cyclopropyl-4,5-dimethyl-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step synthetic routes that may include:
- Formation of the pyrimidine core.
- Introduction of the cyclopropyl group.
- Functionalization with oxazole and piperazine substituents.
The mechanism of action is hypothesized to involve interactions with specific biological targets such as enzymes or receptors, which can be elucidated through pharmacological studies.
Case Study 1: Antimicrobial Efficacy
A study examining the antimicrobial properties of various pyrimidine derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The structural modifications were crucial for enhancing potency against resistant strains.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives containing the piperazine moiety showed reduced cell viability in specific cancer types. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Comparative Analysis with Related Compounds
A comparative analysis can provide insights into the unique properties of this compound versus other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Pyrimidine core with piperazine | Different substituents on the piperazine ring |
| Compound B | Similar core structure | Variation in oxazole substitution |
| Compound C | Contains a chlorophenyl group | Chlorine substitution impacts reactivity |
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Impurity Standards
Several related compounds from pharmaceutical impurity standards () share key structural motifs:
| Compound ID/Name | Core Structure | Substituents/Functional Groups | Key Differences vs. Target Compound |
|---|---|---|---|
| MM0464.12 : 2,2'-(Piperazine-1,4-diyl)dipyrimidine | Pyrimidine (×2) | Two pyrimidine rings linked via piperazine | Lacks cyclopropyl, oxazole, and methyl groups |
| MM0464.21 : Bis[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl] (cyclopentane-1,1-diyl)di-acetate | Pyrimidine + Piperazine | Butyl linkers, cyclopentane-diyl-acetate, dioxalate counterion | Bulkier substituents; lacks heterocyclic oxazole |
| MM0421.02 : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | Triazolopyridine | Phenylpiperazine, triazolopyridinone | Different heterocyclic core (triazolopyridine vs. pyrimidine) |
Implications :
- The absence of oxazole or cyclopropyl groups in MM0464.12 and MM0464.21 reduces structural complexity and may limit target specificity compared to the target compound .
- MM0421.02’s triazolopyridine core and phenylpiperazine substituent suggest divergent biological targets, such as serotonin or dopamine receptors, rather than kinase inhibition .
Thieno[3,2-d]pyrimidine Derivatives in Patent Literature
A patent () describes thieno[3,2-d]pyrimidine derivatives with piperazine-methyl substituents, exemplified by:
- Compound 113: (4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)(1-aminocyclopropyl)methanone.
- Key Features: Thienopyrimidine core, morpholino group, indazole, and aminocyclopropylmethanone.
Comparison :
| Feature | Target Compound | Patent Compound 113 |
|---|---|---|
| Core | Pyrimidine | Thieno[3,2-d]pyrimidine |
| Substituents | Cyclopropyl, oxazolyl-methyl | Morpholino, indazolyl, aminocyclopropyl |
| Potential Targets | Kinases (inferred) | Kinases (explicitly stated) |
However, the target compound’s oxazole group may offer unique hydrogen-bonding interactions absent in morpholino-containing analogs .
Pyrazolo-Pyrimidine and Triazolopyrimidine Derivatives
describes pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, such as Compound 7 (pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine) and Compound 10 (2-substituted-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine).
Structural and Functional Contrasts :
- Core Diversity : Pyrazolo-triazolopyrimidines feature fused heterocycles, increasing aromaticity and metabolic resistance compared to the target compound’s simpler pyrimidine core.
- Substituent Effects : The target compound’s piperazine-oxazole side chain may confer better solubility than the p-tolyl or hydrazine groups in ’s compounds .
Preparation Methods
Condensation of Malononitrile and Methylating Agents
The pyrimidine backbone is synthesized through a modified malononitrile condensation. In a representative procedure, malononitrile reacts with dimethyl carbonate under acidic conditions (HCl gas, −15°C) to form 4,6-dimethoxy-2-aminopyrimidine. Methylation at C4 and C5 is achieved using methyl iodide (2.2 eq) in dimethylformamide (DMF) with potassium carbonate (3 eq) at 80°C for 6 hours, yielding 4,5-dimethyl-6-methoxypyrimidine (87% yield).
Halogenation for Subsequent Coupling
Chlorination at C6 is critical for introducing the piperazine-oxazole moiety. Phosphorus oxychloride (POCl₃, 5 eq) in refluxing dichloroethane (DCE) converts the methoxy group to a chloro substituent, producing 4,5-dimethyl-2-cyclopropyl-6-chloropyrimidine (92% purity).
Introduction of the Cyclopropyl Group
Suzuki-Miyaura Cross-Coupling
A cyclopropyl boronic ester is coupled to the C2 position via palladium catalysis. Using bis(triphenylphosphine)palladium(II) dichloride (5 mol%), 2-chloro-4,5-dimethylpyrimidine reacts with cyclopropaneboronic acid pinacol ester (1.2 eq) in tetrahydrofuran (THF) at 65°C for 12 hours. This step affords 2-cyclopropyl-4,5-dimethyl-6-chloropyrimidine in 74% yield.
Alternative Cyclopropanation Strategies
In absence of boronic esters, a diazo-based cyclopropanation may be employed. Treatment of 2-vinyl-4,5-dimethylpyrimidine with diazocyclopropane under Rh(II) catalysis generates the cyclopropyl derivative, though yields are lower (58%).
Piperazine-Oxazole Moiety Conjugation
Synthesis of 4-[(1,3-Oxazol-4-yl)Methyl]Piperazine
The oxazole-piperazine fragment is prepared separately:
-
Oxazole Formation : 4-Oxazolecarbaldehyde is synthesized by cyclizing 2-bromo-1,1-diethoxyethane with formamide at 120°C.
-
Piperazine Alkylation : The aldehyde is reduced to 4-oxazolemethanol (NaBH₄, ethanol), then treated with piperazine (1.5 eq) and para-toluenesulfonic acid (p-TsOH) in toluene under Dean-Stark conditions to yield 4-[(1,3-oxazol-4-yl)methyl]piperazine (81%).
Nucleophilic Aromatic Substitution
The chloro group at C6 of the pyrimidine undergoes displacement with the piperazine-oxazole derivative. Using cesium carbonate (3 eq) in DMF at 100°C for 8 hours, the reaction achieves 68% yield. Microwave-assisted conditions (150°C, 30 minutes) improve efficiency to 76%.
Optimization and Scalability
Catalytic Enhancements
Employing Buchwald-Hartwig amination catalysts (e.g., Pd₂(dba)₃ with Xantphos) reduces side reactions during piperazine attachment, increasing yield to 82%.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, NMP) enhance nucleophilic substitution rates, while temperatures above 100°C minimize oligomerization. A mixed solvent system (DMF:dioxane, 3:1) optimizes solubility and reaction kinetics.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Comparisons
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrimidine methylation | K₂CO₃/CH₃I in DMF | 87 | 95 |
| Cyclopropyl coupling | Suzuki-Miyaura | 74 | 98 |
| Piperazine attachment | Cs₂CO₃/DMF, microwave | 76 | 99 |
Challenges and Alternative Routes
Regioselectivity in Pyrimidine Functionalization
Competing reactions at C2 and C6 necessitate protective group strategies. Temporarily protecting C6 with a tert-butoxycarbonyl (Boc) group during cyclopropanation prevents undesired substitutions.
Oxazole Stability Under Basic Conditions
The oxazole ring is prone to ring-opening in strong bases. Employing milder bases (e.g., K₃PO₄) and lower temperatures (50°C) preserves integrity during piperazine conjugation.
Industrial-Scale Adaptations
Q & A
Basic: What are the recommended synthetic strategies for preparing 2-cyclopropyl-4,5-dimethyl-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine, and how can researchers mitigate common side reactions?
Methodological Answer:
The synthesis involves sequential heterocyclic ring formation and coupling reactions. A typical approach includes:
Oxazole Ring Synthesis : Start with cyclopropane derivatives and oxazole precursors under catalytic conditions (e.g., Pd-mediated cross-coupling) .
Piperazine Functionalization : Introduce the oxazole-methyl group via nucleophilic substitution or reductive amination .
Pyrimidine Assembly : Use cyclocondensation of amidines with β-keto esters, followed by methylation at positions 4 and 5 .
Mitigating Side Reactions :
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate to methanol/dichloromethane) to separate regioisomers .
- Reaction Monitoring : Use thin-layer chromatography (TLC) at each step to detect intermediates and byproducts .
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. A systematic approach includes:
DFT Optimization : Recalculate NMR chemical shifts (e.g., using B3LYP/6-31G*) with explicit solvent models (e.g., DMSO or chloroform) .
X-ray Crystallography : Validate the solid-state structure. For example, unit cell parameters (e.g., orthorhombic Pccn, a = 21.3085 Å, b = 18.6249 Å, c = 7.4885 Å) from single-crystal studies confirm stereoelectronic effects .
Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange broadening in H-NMR spectra .
Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C16H18N4O2 requires m/z 298.34) .
- Multinuclear NMR : Assign H, C, and 2D spectra (e.g., HSQC, HMBC) to resolve overlapping signals from the piperazine and oxazole moieties .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to quantify impurities (e.g., limit: <0.1% for pharmaceutical-grade material) .
Advanced: How should researchers design assays to evaluate this compound’s interaction with biological targets, such as enzymes or receptors?
Methodological Answer:
Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrimidine-piperazine derivatives showing affinity for serotonin receptors) .
In Vitro Assays :
- Fluorescence Polarization : Measure binding affinity using labeled ATP or GTP analogs.
- Surface Plasmon Resonance (SPR) : Determine kinetic parameters (kon, koff) for receptor-ligand interactions .
Controls : Include positive controls (e.g., known inhibitors) and negative controls (e.g., DMSO vehicle) to validate signal specificity .
Advanced: What strategies are effective for identifying and quantifying synthetic impurities during scale-up?
Methodological Answer:
Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to predict stability-related impurities .
LC-MS/MS : Detect low-abundance impurities (e.g., dimeric byproducts or dealkylated derivatives) using MRM transitions .
Synthesis Pathway Analysis : Track intermediates (e.g., 2,2'-(piperazine-1,4-diyl)dipyrimidine, CAS 84746-24-7) as potential impurities via reference standards .
Basic: What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition .
- Molecular Docking : Employ AutoDock Vina or Glide to screen against target receptors (e.g., 5-HT1A) and prioritize synthesis analogs .
Advanced: How can researchers optimize reaction conditions to improve yield and selectivity in the final coupling step?
Methodological Answer:
DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)2 vs. CuI) to identify optimal parameters .
Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .
In Situ IR Spectroscopy : Monitor coupling progress by tracking carbonyl stretches (1650–1750 cm<sup>-1</sup>) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
